molecular formula C27H45MnN5O4 B12783188 Avasopasem manganese dipropionate CAS No. 2248030-85-3

Avasopasem manganese dipropionate

Katalognummer: B12783188
CAS-Nummer: 2248030-85-3
Molekulargewicht: 558.6 g/mol
InChI-Schlüssel: AVSNGWGGPXFPQX-NDOCQCNASA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of FW5T90VM32 involves several steps, including the preparation of precursor compounds and their subsequent reactions under controlled conditions. The industrial production methods for FW5T90VM32 typically involve large-scale chemical reactions that ensure high yield and purity. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Analyse Chemischer Reaktionen

FW5T90VM32 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different manganese oxides, while reduction reactions can produce various manganese-containing compounds .

Wissenschaftliche Forschungsanwendungen

FW5T90VM32 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology and medicine, FW5T90VM32 is studied for its potential therapeutic effects, including its role in oxidative stress reduction and as a potential treatment for certain diseases. In industry, FW5T90VM32 is used in the production of advanced materials and as a component in various chemical processes .

Wirkmechanismus

The mechanism of action of FW5T90VM32 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating oxidative stress and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that FW5T90VM32 may interact with key enzymes and proteins involved in cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

FW5T90VM32 is unique compared to other manganese-containing compounds due to its specific chemical structure and properties. Similar compounds include other manganese-based catalysts and therapeutic agents. FW5T90VM32 stands out due to its higher efficacy and broader range of applications. Some similar compounds include manganese dioxide, manganese acetate, and manganese sulfate .

Eigenschaften

CAS-Nummer

2248030-85-3

Molekularformel

C27H45MnN5O4

Molekulargewicht

558.6 g/mol

IUPAC-Name

manganese(2+);(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;propanoate

InChI

InChI=1S/C21H35N5.2C3H6O2.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;2*1-2-3(4)5;/h5-7,18-25H,1-4,8-15H2;2*2H2,1H3,(H,4,5);/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1

InChI-Schlüssel

AVSNGWGGPXFPQX-NDOCQCNASA-L

Isomerische SMILES

CCC(=O)[O-].CCC(=O)[O-].C1CC[C@H]2[C@H](C1)NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.[Mn+2]

Kanonische SMILES

CCC(=O)[O-].CCC(=O)[O-].C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Mn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.